![molecular formula C25H20BrNO3 B2747007 2-bromo-N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)benzamide CAS No. 923216-99-3](/img/structure/B2747007.png)
2-bromo-N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)benzamide
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Overview
Description
The compound “2-bromo-N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs and is known to have bioactive properties . The compound also contains a chromen-6-yl group, which is a type of oxygen-containing heterocycle that is often found in natural products and medicinal compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a variety of functional groups . The presence of the bromine atom could potentially make the compound more reactive, as bromine is a good leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide and chromen-6-yl groups could potentially increase the compound’s polarity, affecting its solubility and reactivity .Scientific Research Applications
Synthetic Protocols and Chemical Importance
- Synthetic Protocols on 6H-Benzo[c]chromen-6-ones : The core structure of 6H-Benzo[c]chromen-6-ones, similar to the chromen part of the query compound, is significant in pharmacology. The review by Mazimba (2016) outlines synthetic procedures for these compounds due to their pharmacological importance. The methods include Suzuki coupling reactions, radical-mediated cyclization, and metal or base-catalyzed cyclization, indicating the complex synthetic pathways that might be relevant to the query compound (Mazimba, 2016).
Environmental Concerns and Degradation
- Polybrominated Diphenyl Ethers in the Environment : Research on the environmental presence and degradation of polybrominated diphenyl ethers (PBDEs) could be indirectly related to the study of brominated compounds like the one in query. Santos et al. (2016) reviewed the degradation processes for PBDEs in liquid systems, discussing oxidative degradation pathways which could be of interest for understanding the environmental fate of similar brominated compounds (Santos, Alves, & Madeira, 2016).
Novel Brominated Flame Retardants
- Review of Novel Brominated Flame Retardants : The occurrence, fate, and toxicity of novel brominated flame retardants (NBFRs) are reviewed by Xiong et al. (2019). Given the structural similarity to NBFRs, this review might provide insights into potential environmental and health impacts of the query compound. The review emphasizes the need for further research on the occurrence, degradation, and bioaccumulation of NBFRs (Xiong, Yan, Zhu, Qu, Shi, Liao, & Jiang, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrNO3/c1-15(2)16-7-9-17(10-8-16)24-14-22(28)20-13-18(11-12-23(20)30-24)27-25(29)19-5-3-4-6-21(19)26/h3-15H,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJUUBJFIDQAGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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